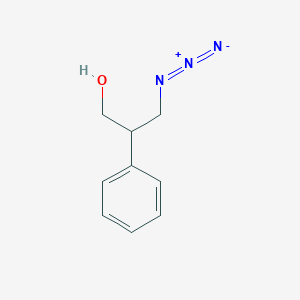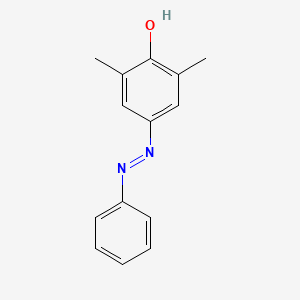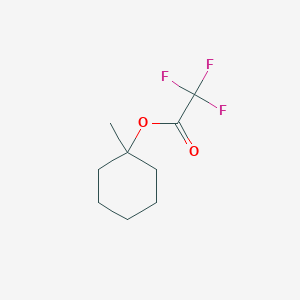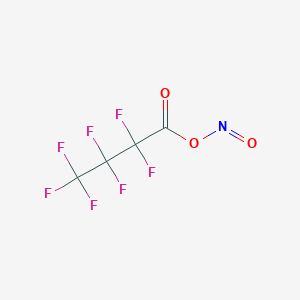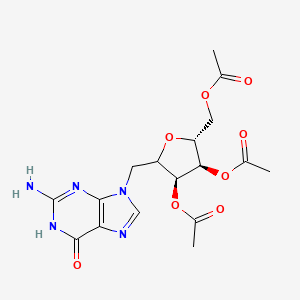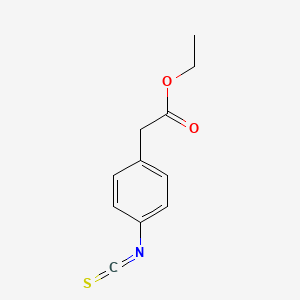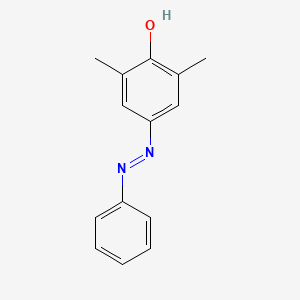
Phenol, 2,6-dimethyl-4-(phenylazo)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 2,6-dimethyl-4-(phenylazo)- is an organic compound with the molecular formula C14H14N2O. It is a derivative of phenol, where the hydrogen atoms at positions 2 and 6 are replaced by methyl groups, and the hydrogen atom at position 4 is replaced by a phenylazo group. This compound is known for its vibrant color and is often used in dyeing processes.
準備方法
Synthetic Routes and Reaction Conditions
Phenol, 2,6-dimethyl-4-(phenylazo)- can be synthesized through a diazotization reaction followed by azo coupling. The process involves the following steps:
Diazotization: Aniline is treated with nitrous acid to form a diazonium salt.
Azo Coupling: The diazonium salt is then reacted with 2,6-dimethylphenol under alkaline conditions to form the desired azo compound.
Industrial Production Methods
In industrial settings, the synthesis of Phenol, 2,6-dimethyl-4-(phenylazo)- is typically carried out in large reactors where temperature, pH, and reactant concentrations are carefully controlled to maximize yield and purity. The process may involve continuous flow systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
Phenol, 2,6-dimethyl-4-(phenylazo)- undergoes several types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The azo group can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated phenols and other substituted derivatives.
科学的研究の応用
Phenol, 2,6-dimethyl-4-(phenylazo)- has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of dyes, pigments, and inks.
作用機序
The mechanism of action of Phenol, 2,6-dimethyl-4-(phenylazo)- involves its ability to undergo azo-hydrazone tautomerism, which allows it to interact with various molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, affecting their activity. The azo group can participate in electron transfer reactions, influencing redox processes in biological systems.
類似化合物との比較
Phenol, 2,6-dimethyl-4-(phenylazo)- can be compared with other azo compounds such as:
Phenol, 4-(phenylazo)-: Lacks the methyl groups at positions 2 and 6, making it less sterically hindered.
Phenol, 2,4-dimethyl-: Does not contain the azo group, thus lacking the vibrant color and specific reactivity associated with azo compounds.
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Contains bulky tert-butyl groups and a dimethylaminomethyl group, providing different steric and electronic properties.
Phenol, 2,6-dimethyl-4-(phenylazo)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable in various applications.
特性
CAS番号 |
203315-02-0 |
|---|---|
分子式 |
C14H14N2O |
分子量 |
226.27 g/mol |
IUPAC名 |
2,6-dimethyl-4-phenyldiazenylphenol |
InChI |
InChI=1S/C14H14N2O/c1-10-8-13(9-11(2)14(10)17)16-15-12-6-4-3-5-7-12/h3-9,17H,1-2H3 |
InChIキー |
ZWLHBJXWUXPCHO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1O)C)N=NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


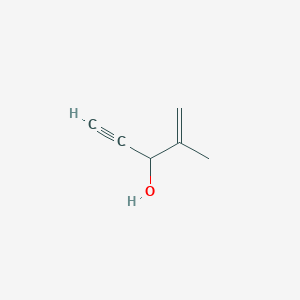
![(2E)-7-[(1R,2R,3R)-3-Hydroxy-2-[(1E,3S,5S)-3-hydroxy-5-methyl-1-nonen-1-yl]-5-oxocyclopentyl]-2-heptenoic Acid](/img/structure/B14751499.png)
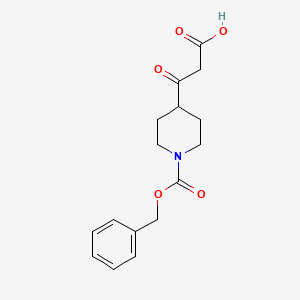
![5-(5,14,16-Trihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl)pyran-2-one](/img/structure/B14751507.png)


